REACTION_CXSMILES
|
[NH2:1][NH2:2].[CH3:3][NH:4][S:5]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11](OC)=[O:12])(=[O:7])=[O:6]>CO>[NH:1]([C:11]([C:10]1[CH:9]=[C:8]([S:5]([NH:4][CH3:3])(=[O:7])=[O:6])[CH:17]=[CH:16][CH:15]=1)=[O:12])[NH2:2]
|
Name
|
|
Quantity
|
43.3 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Following cooling
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum
|
Type
|
CUSTOM
|
Details
|
compound was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C(=O)C=1C=C(C=CC1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.502 mmol | |
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 74.3% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |